molecular formula C15H18N4O2S2 B5428405 N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5428405
M. Wt: 350.5 g/mol
InChI Key: RBIMNTDSZMWCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiazole core, which is known for its biological activity, and an imidazole moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.

    Coupling of the Two Fragments: The final step involves coupling the benzothiazole and imidazole fragments through a thioether linkage, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, potentially converting it to a hydroxyl group.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH~3~I).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites of enzymes, potentially inhibiting their activity. The imidazole moiety can bind to metal ions or other cofactors, modulating the activity of metalloproteins or other target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-mercaptobenzothiazole.

    Imidazole Derivatives: Compounds like 1-methylimidazole or 2-mercaptoimidazole.

Uniqueness

N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of a benzothiazole core and an imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-15(2)6-9-12(10(20)7-15)23-13(17-9)18-11(21)8-22-14-16-4-5-19(14)3/h4-5H,6-8H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIMNTDSZMWCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.